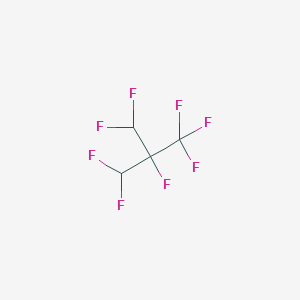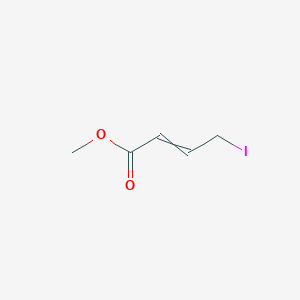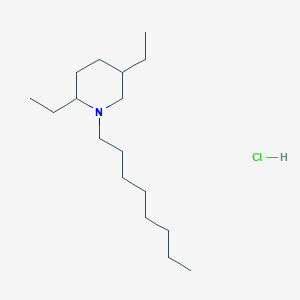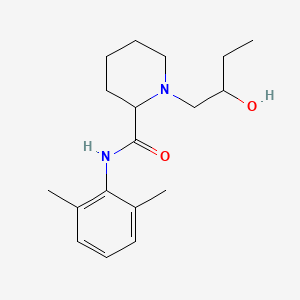
4-(9-Acridinylamino)benzeneethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9-Acridinylamino)benzeneethanesulfonic acid is a compound known for its significant antitumor properties. It belongs to the class of acridine derivatives, which are known for their ability to intercalate into DNA and disrupt cellular processes. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth of various tumor cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Acridinylamino)benzeneethanesulfonic acid typically involves the reaction of 9-aminoacridine with benzeneethanesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(9-Acridinylamino)benzeneethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted acridine derivatives.
Applications De Recherche Scientifique
4-(9-Acridinylamino)benzeneethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its ability to intercalate into DNA and disrupt cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its antitumor properties.
Industry: Used in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 4-(9-Acridinylamino)benzeneethanesulfonic acid involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific enzymes involved in DNA synthesis, such as topoisomerases, and inhibits their activity. This results in the accumulation of DNA damage and ultimately leads to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(9-Acridinylamino)methanesulfon-m-anisidide (m-AMSA): Another acridine derivative with similar antitumor properties.
N-(phosphonacetyl)-L-aspartate (PALA): A compound with antitumor activity but different mechanism of action.
Uniqueness
4-(9-Acridinylamino)benzeneethanesulfonic acid is unique due to its specific structure, which allows it to effectively intercalate into DNA and inhibit topoisomerase activity. This makes it a potent antitumor agent with a broad spectrum of activity against various types of cancer cells .
Propriétés
Numéro CAS |
64895-25-6 |
|---|---|
Formule moléculaire |
C21H18N2O3S |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2-[4-(acridin-9-ylamino)phenyl]ethanesulfonic acid |
InChI |
InChI=1S/C21H18N2O3S/c24-27(25,26)14-13-15-9-11-16(12-10-15)22-21-17-5-1-3-7-19(17)23-20-8-4-2-6-18(20)21/h1-12H,13-14H2,(H,22,23)(H,24,25,26) |
Clé InChI |
KVDHROFNMRTEFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)


![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)



![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)


![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
